molecular formula C22H32N4O4 B1671159 Elarofiban CAS No. 198958-88-2

Elarofiban

Cat. No. B1671159
M. Wt: 416.5 g/mol
InChI Key: ABNXKGFLZFSILK-MOPGFXCFSA-N
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Description

Elarofiban is a novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist . It inhibits thrombin-induced platelet aggregation in human gel-filtered platelets and platelet aggregation in human platelet-rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) . It is also known as 3-{[hydroxy({1-[3-(piperidin-4-yl)propanoyl]piperidin-3-yl})methylidene]amino}-3-(pyridin-3-yl)propanoic acid .


Synthesis Analysis

The synthesis of Elarofiban has been developed using a safe and cost-effective commercial scale process . This process is useful for the treatment of platelet-mediated thrombotic disorders .


Molecular Structure Analysis

Elarofiban has a molecular formula of C22H32N4O4 and a molecular weight of 416.51 . It is a nonpeptide, orally active fibrinogen receptor antagonist .


Physical And Chemical Properties Analysis

Elarofiban has a molecular formula of C22H32N4O4 and a molecular weight of 416.51 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Elarofiban is a novel, nonpeptide, orally active fibrinogen receptor antagonist, which has been developed for treating platelet-mediated thrombotic disorders. A significant advancement in the synthesis of elarofiban has been achieved, leading to a safe and cost-effective commercial scale process. This development is pivotal for its practical applications in the pharmaceutical industry, particularly in the management of thrombotic disorders (Cohen et al., 2003).

Development of Analogues for Enhanced Performance

Research on conformationally constrained analogues of elarofiban has led to the synthesis of compounds with favorable pharmacodynamic and pharmacokinetic attributes. These analogues, like the 1,2,4-triazolo[3,4-a]pyridine scaffold, have shown significant enhancements in oral bioavailability and duration of action, which are crucial for the efficacy of such drugs in clinical applications (Lawson et al., 2001).

Diagnostic Applications in Thrombus Imaging

Elarofiban has been instrumental in the development of derivatives like 18F-GP1 for diagnostic purposes. 18F-GP1, a derivative of elarofiban, has high affinity to activated platelet glycoprotein IIb/IIIa and is favorable for thrombus imaging. It has been used in PET/CT for detecting thromboembolic foci in patients with acute venous thromboembolism. This application marks a significant leap in diagnostic imaging, particularly in identifying thrombi in areas where conventional imaging is limited (Kim et al., 2019).

Radiosynthesis for Detection of Thrombi

The development of [18F]GP1, another derivative of elarofiban, for the detection of thrombi showcases the versatility of elarofiban in medical applications beyond its initial therapeutic uses. This GMP-compliant radiosynthesis provides a novel tool for visualizing active platelet aggregation at the molecular level, highlighting its potential in cardiovascular pathologies and advancing the field of medical diagnostics (Hugenberg et al., 2021)

properties

IUPAC Name

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXKGFLZFSILK-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elarofiban

CAS RN

198958-88-2
Record name Elarofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELAROFIBAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
EC Lawson, WJ Hoekstra, MF Addo… - Bioorganic & medicinal …, 2001 - Elsevier
… In an effort to improve the PK and PD characteristics of elarofiban, we have explored a wide … the nipecotic acid central unit of elarofiban with a conformationally constrained tertiary amide…
Number of citations: 60 www.sciencedirect.com
JH Cohen, ME Bos, S Cesco-Cancian… - … process research & …, 2003 - ACS Publications
Elarofiban is a novel, nonpeptide, orally active fibrinogen receptor antagonist useful for the … Herein we describe the process research that was carried out for the synthesis of elarofiban …
Number of citations: 20 pubs.acs.org
MY Chang, JYC Lin, ST Chen… - Journal of the Chinese …, 2002 - Wiley Online Library
… We will re port a fac ile route to wards the sub sti tuted piperidines 4, 5 and 6 in each skel e ton of elarofiban (1a), RWJ-50042 (1b), tirofiban … The retrosynthetic anal y sis for the for …
Number of citations: 15 onlinelibrary.wiley.com
J Lohrke, H Siebeneicher, M Berger… - Journal of Nuclear …, 2017 - Soc Nuclear Med
… IIIa or human thrombus showed that modification of elarofiban with a small fluoro-containing … to the parent elarofiban molecule. The measured IC 50 value of the parent elarofiban in this …
Number of citations: 47 jnm.snmjournals.org
J Lohrke, H Siebeneicher, M Berger… - Journal of Nuclear …, 2017 - Soc Nuclear Med
… 19F‐GP1 binds to purified human GPIIb/IIIa receptor with an IC50 value of 20nM in a competition assay against 3H‐elarofiban (Fig. 2A). An IC50 of 19nM was measured for elarofiban in …
Number of citations: 1 jnm.snmjournals.org
C Kim, JS Lee, Y Han, SY Chae, S Jin… - Journal of Nuclear …, 2018 - Soc Nuclear Med
… 18F-GP1 is a derivative of elarofiban with a high affinity to activated platelet glycoprotein IIb/… novel fluorine-18 labeled derivative of the GPIIb/IIIa antagonist elarofiban, developed for …
Number of citations: 28 jnm.snmjournals.org
AW Stephens, N Koglin, LM Dinkelborg - Molecular Imaging, 2018 - journals.sagepub.com
… 18 F-GP1 is an elarofiban analog that can be efficiently 18 F-… As the binding of elarofiban and its derivatives to this … MBq of an 18 F-labeled elarofiban derivative. The image inserts show …
Number of citations: 5 journals.sagepub.com
C Kim, JS Lee, Y Han, SY Chae, S Jin… - Journal of Nuclear …, 2019 - Soc Nuclear Med
18 F-GP1 is a derivative of elarofiban with a high affinity to activated platelet glycoprotein IIb/IIIa and favorable in vivo characteristics for thrombus imaging in preclinical models. We …
Number of citations: 9 jnm.snmjournals.org
V Hugenberg, M Zerna, M Berndt, R Zabel, R Preuss… - Pharmaceuticals, 2021 - mdpi.com
… [ 18 F]GP1, a derivative of the GPIIb/IIIa antagonist elarofiban, is a specific 18 F-labeled small-… Elarofiban was selected as a scaffold for the development of [ 18 F]GP1 based on its high …
Number of citations: 6 www.mdpi.com
MA Deutsch, R Zabel, R Preuss, O Lindner… - European Heart …, 2021 - academic.oup.com
… Recently, the glycoprotein IIb/IIIa receptor targeted, elarofiban-derived PET/CT imaging radiotracer [18F]GP1 has been successfully used for visualization of acute venous and arterial …
Number of citations: 2 academic.oup.com

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